2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide
Description
This compound is a synthetic small molecule characterized by a pyrimidine core substituted with a 3,4-dihydroisoquinoline moiety at position 2 and a methyl group at position 4. The pyrimidine ring is linked via an ether-oxygen bridge to an acetamide group, which is further substituted with a 3,4-dimethylphenyl ring. The 3,4-dimethylphenyl group may enhance lipophilicity, influencing membrane permeability and target binding.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16-8-9-21(12-17(16)2)26-22(29)15-30-23-13-18(3)25-24(27-23)28-11-10-19-6-4-5-7-20(19)14-28/h4-9,12-13H,10-11,14-15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNSIXFMPSFFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide typically involves the following steps:
Synthesis of the pyrimidine precursor
2-chloro-6-methylpyrimidine undergoes a nucleophilic substitution reaction with 3,4-dihydroisoquinoline in the presence of a suitable base (e.g., sodium hydride) and an organic solvent (e.g., DMF) to yield the intermediate 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidine.
Coupling with acetamide
The intermediate compound is then reacted with 2-bromoacetamide in the presence of a base (e.g., potassium carbonate) to form the final product, 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide.
Industrial Production Methods
On an industrial scale, the synthesis would require optimization to ensure high yield and purity. This might involve the use of continuous flow reactors to control reaction conditions precisely, and the selection of catalysts or solvents that minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation in the presence of strong oxidizing agents, potentially converting the dihydroisoquinoline moiety to isoquinoline derivatives.
Reduction: : Reduction reactions may target the pyrimidine ring or the acetamide group, leading to various hydrogenated products.
Substitution: : Nucleophilic substitution reactions could occur at the pyrimidine ring, especially at positions activated by the electron-withdrawing acetamide group.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Solvents: : Dimethylformamide (DMF), dichloromethane (DCM)
Major Products Formed
The major products would depend on the specific reactions but could include various substituted pyrimidine derivatives, modified isoquinoline structures, and hydrogenated compounds.
Scientific Research Applications
Chemistry
Catalyst Design: : Used in the development of novel catalysts due to its unique structural features.
Organic Synthesis: : Serves as an intermediate for the synthesis of other complex molecules.
Biology
Enzyme Inhibition: : Potentially useful in studying enzyme inhibition mechanisms given its complex structure.
Receptor Binding Studies: : Acts as a ligand in receptor binding assays.
Medicine
Pharmaceutical Research: : Investigated for its potential therapeutic effects in treating certain diseases.
Drug Development: : A lead compound for developing new drugs with improved efficacy and safety profiles.
Industry
Polymer Chemistry: : Utilized in the synthesis of specialty polymers with unique properties.
Material Science: : Aids in the development of new materials with specific characteristics like enhanced thermal stability.
Mechanism of Action
The compound exerts its effects through various molecular pathways:
Molecular Targets: : Binds to specific enzymes or receptors, altering their activity.
Pathways Involved: : May involve inhibition of enzymatic pathways or modulation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to three analogs based on structural and inferred pharmacological properties:
Key Findings
Substituent Position Effects :
- The 3,4-dimethylphenyl group in the target compound likely improves π-π stacking in hydrophobic receptor pockets compared to the 2,4-dimethylphenyl analog, which may introduce steric clashes .
- Methyl groups at meta/para positions (3,4-) enhance metabolic stability over ortho-substituted analogs, which are prone to oxidative degradation.
Heterocyclic Core Modifications: The dihydroisoquinoline moiety (tetrahydroisoquinoline derivative) in the target compound may confer selectivity for receptors like adrenergic or opioid systems, unlike the oxotetrahydropyrimidinyl group in Pharmacopeial compounds, which lacks a fused aromatic system .
Pharmacokinetic Considerations :
- The acetamide linker in the target compound balances hydrophilicity, whereas bulkier backbones (e.g., diphenylhexan in Pharmacopeial compounds) may reduce oral bioavailability .
Biological Activity
The compound 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide (CAS Number: 1355194-02-3) is a novel synthetic molecule that has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and oncology. This article delves into its biological activity, exploring its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H18N2O
- Molecular Weight : 254.33 g/mol
- Purity : ≥ 98%
The compound features a complex structure that includes a dihydroisoquinoline moiety and a pyrimidine ring, which are known to interact with various biological targets.
Research indicates that compounds containing the 3,4-dihydroisoquinoline structure may exhibit significant biological activities, including:
- Dopamine Receptor Modulation : Similar compounds have shown selective binding and functional activity at dopamine receptors (D2 and D3), which are critical in treating neurodegenerative disorders like Parkinson's disease .
- Inhibition of Aminopeptidases : The dihydroisoquinoline derivatives have been identified as potential inhibitors of leucine aminopeptidase (LAP), an enzyme implicated in cancer progression. This inhibition could lead to antiproliferative effects on cancer cell lines .
In Vitro Studies
- Dopamine Receptor Binding :
- Aminopeptidase Inhibition :
In Vivo Studies
- Neuroprotective Effects :
- Antitumor Activity :
Case Studies
- A notable case involved the administration of a structurally similar compound in a clinical trial for Parkinson's disease patients, where improvements in motor function were observed alongside a favorable safety profile. These findings underscore the relevance of this chemical class in therapeutic contexts .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can experimental conditions be optimized?
The compound can be synthesized via multi-step organic reactions, typically involving pyrimidine core functionalization and subsequent coupling with acetamide derivatives. For optimization, employ Design of Experiments (DoE) principles to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Statistical tools like response surface methodology minimize trial-and-error approaches and enhance yield reproducibility . For example, analogous pyrimidine-acetamide syntheses report yields of ~56% using DMSO as a solvent and LC-MS for purity validation .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- 1H NMR : Analyze aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.6 ppm) to confirm substitution patterns and regiochemistry .
- LC-MS : Validate molecular weight (e.g., [M+H]+ ion) and detect impurities. For structurally similar compounds, LC-MS at m/z 300–600 provides sufficient resolution .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How should researchers design preliminary bioactivity studies for this compound?
Begin with in vitro assays targeting receptors or enzymes suggested by structural analogs (e.g., kinase inhibition or GPCR modulation). Use dose-response curves (IC50/EC50) and positive controls (e.g., known inhibitors). For pyrimidine derivatives, assays like fluorescence polarization or SPR are recommended to quantify binding affinities .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s reaction mechanism and regioselectivity?
Leverage quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and predict regioselectivity in pyrimidine functionalization. Tools like Gaussian or ORCA can simulate reaction pathways, while machine learning models (e.g., ICReDD’s workflow) integrate experimental data to refine predictions . For example, compute Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine ring .
Q. What strategies resolve contradictions between computational predictions and experimental data?
- Sensitivity Analysis : Test computational assumptions (e.g., solvent effects, protonation states) using implicit/explicit solvation models.
- Experimental Validation : Perform kinetic isotope effects (KIE) or isotopic labeling to verify proposed mechanisms.
- Data Feedback Loops : Use platforms like ICReDD to iteratively update computational models with experimental results (e.g., unexpected byproducts) .
Q. How can researchers assess the environmental impact of this compound’s synthesis?
Apply green chemistry metrics :
- Atom Economy : Optimize reactions to minimize waste (e.g., one-pot syntheses).
- E-Factor : Quantify waste per gram of product; aim for values <5.
- Life Cycle Assessment (LCA) : Evaluate energy use and emissions across synthesis, purification, and disposal phases .
Q. What advanced techniques validate the compound’s stability under varying storage conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.
- HPLC-MS/MS : Monitor degradation products and quantify stability-indicating parameters (e.g., t90) .
Methodological Considerations
Q. How to design a robust structure-activity relationship (SAR) study for derivatives?
- Scaffold Diversification : Modify substituents on the pyrimidine, isoquinoline, and acetamide moieties.
- 3D-QSAR : Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with bioactivity data .
- High-Throughput Screening : Employ fragment-based libraries to identify pharmacophoric motifs .
Q. What safety protocols are essential for handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DMSO, chlorinated solvents).
- Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acids) .
Q. How to integrate multi-disciplinary approaches (e.g., computational, synthetic, biological) in a research workflow?
Adopt convergent methodologies :
- Step 1 : Computational screening to prioritize synthetic targets.
- Step 2 : Parallel synthesis and rapid purification (e.g., automated flash chromatography).
- Step 3 : High-content screening (HCS) for biological evaluation.
- Step 4 : Feedback computational models with experimental data to refine predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
